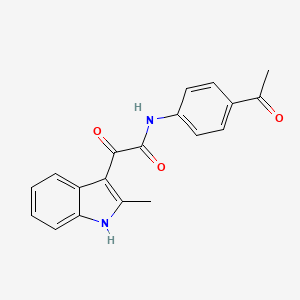

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based glyoxylamide derivative characterized by a 2-methylindol-3-yl core linked to a 4-acetylphenyl group via an oxoacetamide bridge. The acetyl group at the para position of the phenyl ring and the methyl substituent on the indole nitrogen are critical structural features that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-11-17(15-5-3-4-6-16(15)20-11)18(23)19(24)21-14-9-7-13(8-10-14)12(2)22/h3-10,20H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIMPPDAIYNOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation: The indole core is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the 4-position of the phenyl ring.

Amidation: The final step involves the reaction of the acylated indole with an appropriate amine to form the amide bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula C₁₉H₁₆N₂O₃.

Key Observations:

Key Findings:

- D-24851 achieves complete tumor regression in vivo without neurotoxicity, a critical advantage over taxanes .

- Receptor Binding : Analogs with chlorophenyl or methylphenyl substituents (e.g., ) show enhanced MDM2/p53 binding, implying that the target compound’s 4-acetylphenyl group may similarly optimize protein interactions.

- Contradictory Evidence : F12016, despite structural similarity, lacks reported activity, possibly due to steric hindrance from 1,2-dimethylindole .

Biological Activity

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H14N2O3. The compound can be synthesized through various methods involving the acetylation of phenolic compounds and subsequent reactions with indole derivatives. The general synthetic pathway includes:

- Acetylation of 4-aminophenol : Reacting 4-aminophenol with acetic anhydride to form N-(4-acetylphenyl) amine.

- Condensation with Indole : The resulting amine is then reacted with 2-methylindole in the presence of a coupling agent to yield the desired compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 9.8 |

| A549 (Lung) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 90 |

These results suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various biological targets. The compound shows strong binding interactions with:

- Cyclin-dependent kinases (CDKs) : Key regulators in cell cycle progression.

- Histone deacetylases (HDACs) : Enzymes involved in chromatin remodeling and gene expression regulation.

The binding energies calculated were favorable, indicating a potential for these interactions to play a role in its biological activity.

Case Studies

-

In Vivo Efficacy : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Tumor Size Reduction :

- Control: 200 mm³

- Treated: 75 mm³

- Tumor Size Reduction :

- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity, with no significant adverse effects observed in liver and kidney function tests.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 2-methylindole derivatives with oxoacetamide intermediates. For example, analogous compounds like 2-(1H-indol-3-yl)-2-oxoacetamides are synthesized via acylation of indole precursors using oxalyl chloride or acetyl chloride in dichloromethane with Na₂CO₃ as a base, followed by purification via silica gel chromatography . Purity is confirmed using HPLC and spectroscopic characterization (¹H/¹³C NMR, ESI-MS) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement) is the gold standard for unambiguous structural determination, as demonstrated for related indol-3-yl-oxoacetamide derivatives . For non-crystalline samples, advanced NMR techniques like 1,1-ADEQUATE or HMBC/HSQC correlations validate connectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH, acetyl groups) and carbonyl carbons .

- ESI-MS : Confirms molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and NH/OH bonds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substitutions on the indole ring (e.g., halogenation, methoxy groups) or the acetylphenyl moiety. For example, fluorophenyl or pyridinyl substituents can alter metabolic stability .

- Biological Assays : Screen derivatives for cytotoxicity (e.g., IC₅₀ in cancer cell lines like HepG2) and correlate substituent effects with activity .

Q. What strategies mitigate metabolic instability of indole-oxoacetamide derivatives in preclinical studies?

- Methodological Answer :

- In Silico Prediction : Use MetaSite to identify metabolic soft spots (e.g., oxidation on phenethyl groups) and design electron-deficient substituents (e.g., fluorinated aryl groups) to block cytochrome P450-mediated degradation .

- Microsomal Stability Assays : Validate metabolic half-life in rat/human liver microsomes and compare with computational predictions .

Q. How can apoptosis induction mechanisms be elucidated for cytotoxic derivatives of this compound?

- Methodological Answer :

- Caspase Activation Assays : Measure caspase-3/8/9 activity via fluorogenic substrates. For example, compound 5r in related studies induced caspase-8-dependent apoptosis in HepG2 cells .

- Western Blotting : Detect PARP cleavage and Bax/Bcl-2 ratios to confirm apoptotic pathways .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL for high-resolution or twinned data, adjusting HKLF 5 commands for twin-law corrections .

- Disorder Modeling : For flexible acetylphenyl groups, apply PART/SUMP restraints and isotropic displacement parameter (ADP) constraints .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma exposure (AUC, Cₘₐₓ) with in vitro IC₅₀ values to assess bioavailability gaps .

- Tumor Microenvironment Models : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions better than monolayer assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.